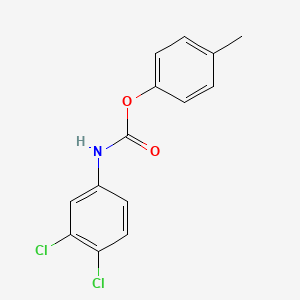
4-methylphenyl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylphenyl (3,4-dichlorophenyl)carbamate, commonly referred to as metolcarb, is a carbamate insecticide that has been widely used in agriculture for pest control. It is known for its broad-spectrum activity against various insect species and its effectiveness in controlling crop damage caused by pests.
Wissenschaftliche Forschungsanwendungen
Metolcarb has been extensively studied for its insecticidal properties and its potential use in pest control. It has been shown to be effective against a wide range of insect species, including aphids, thrips, and whiteflies. It has also been used to control pests in various crops, including cotton, soybean, and tobacco. In addition, metolcarb has been investigated for its potential use in public health applications, such as controlling mosquito populations that transmit diseases like malaria and dengue fever.
Wirkmechanismus
Metolcarb works by inhibiting the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system of insects. By inhibiting this enzyme, metolcarb disrupts the transmission of nerve impulses, leading to paralysis and eventual death of the insect. This mechanism of action is similar to that of other carbamate insecticides, such as carbaryl and aldicarb.
Biochemical and Physiological Effects:
Metolcarb has been shown to have both acute and chronic effects on non-target organisms, including mammals and birds. Acute exposure to metolcarb can cause symptoms such as nausea, vomiting, and headaches, while chronic exposure can lead to more serious health effects, such as neurological damage and cancer. In addition, metolcarb has been shown to have negative effects on the environment, including contamination of soil and water.
Vorteile Und Einschränkungen Für Laborexperimente
Metolcarb has several advantages for use in lab experiments, including its broad-spectrum activity against various insect species and its relatively low cost compared to other insecticides. However, it also has several limitations, including its potential toxicity to non-target organisms and its short half-life in the environment.
Zukünftige Richtungen
There are several future directions for research on metolcarb, including the development of more environmentally friendly alternatives to the insecticide. In addition, there is a need for further research on the long-term health effects of metolcarb exposure on humans and non-target organisms. Other areas of research could include the optimization of metolcarb formulations for improved efficacy and the development of new methods for detecting and monitoring metolcarb contamination in the environment.
Conclusion:
In conclusion, metolcarb is a carbamate insecticide that has been widely used in agriculture for pest control. It has been extensively studied for its insecticidal properties and its potential use in public health applications. However, it also has several limitations, including its potential toxicity to non-target organisms and its negative effects on the environment. There is a need for further research on metolcarb and its alternatives to ensure the safety of humans and the environment.
Synthesemethoden
The synthesis of metolcarb involves the reaction of 3,4-dichloroaniline with methyl isocyanate. This process results in the formation of 4-methylphenyl (3,4-dichlorophenyl)carbamate, which is a white crystalline solid with a melting point of 68-69°C. The synthesis of metolcarb is a relatively simple process that can be carried out on a large scale, making it an attractive option for commercial production.
Eigenschaften
IUPAC Name |
(4-methylphenyl) N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-2-5-11(6-3-9)19-14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOZWJLOFNGIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2204-74-2 |
Source


|
| Record name | P-TOLYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5791834.png)
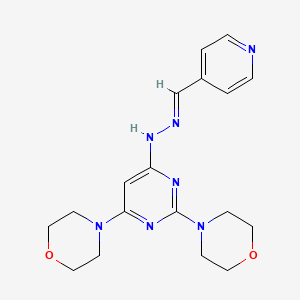
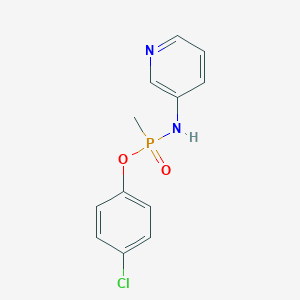
![4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791854.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)

![1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5791862.png)
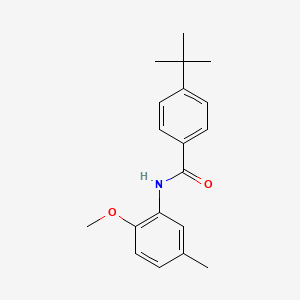
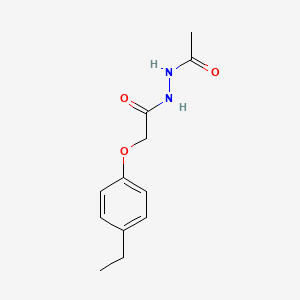
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)
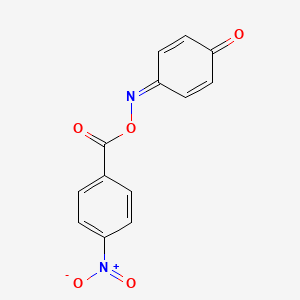
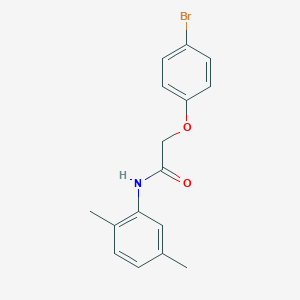
![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)